Bz-DTPA (hydrochloride)

Radioimmunoconjugate Monoclonal Antibody Labeling Immunoreactivity

Choose Bz-DTPA hydrochloride for site-specific biomolecule conjugation with preserved immunoreactivity. This bifunctional chelator avoids crosslinking seen with DTPA anhydride and delivers superior tumor-to-background ratios versus macrocyclic alternatives. The hydrochloride salt ensures high aqueous solubility for physiological buffer protocols. Ideal for radiopharmaceutical development, MRI contrast agent synthesis, and EGF-receptor targeting studies.

Molecular Formula C22H31Cl3N4O10S
Molecular Weight 649.9 g/mol
Cat. No. B15136929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-DTPA (hydrochloride)
Molecular FormulaC22H31Cl3N4O10S
Molecular Weight649.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S.Cl.Cl.Cl
InChIInChI=1S/C22H28N4O10S.3ClH/c27-18(28)9-24(5-6-25(10-19(29)30)11-20(31)32)8-17(26(12-21(33)34)13-22(35)36)7-15-1-3-16(4-2-15)23-14-37;;;/h1-4,17H,5-13H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);3*1H/t17-;;;/m0.../s1
InChIKeyDZDFYEZTPUIJAP-FCQHKQNSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bz-DTPA Hydrochloride for Radiopharmaceutical Conjugation: Core Specifications and Supplier Options


Bz-DTPA (hydrochloride) is a bifunctional chelator (BFC) of the diethylenetriaminepentaacetic acid (DTPA) class, incorporating a reactive benzyl-isothiocyanate group that enables stable covalent conjugation to primary amines on peptides, antibodies, and other targeting biomolecules [1]. This functionalization preserves the octadentate coordination sphere for high-affinity metal binding while introducing a site-specific linkage, distinguishing it from non-benzyl DTPA analogs [2]. The hydrochloride salt form enhances aqueous solubility, facilitating conjugation protocols under physiological buffer conditions .

Why Generic DTPA or Alternative BFCs Cannot Substitute for Bz-DTPA Hydrochloride in Conjugation Workflows


Substituting Bz-DTPA with unmodified DTPA, DTPA anhydride, or macrocyclic alternatives such as DOTA or NOTA introduces quantifiable performance divergences that directly impact conjugation efficiency, immunoreactivity retention, and biodistribution profiles. Unmodified DTPA lacks a reactive linker, preventing covalent biomolecule attachment entirely [1]. DTPA anhydride, while reactive, induces intermolecular crosslinking and dimerization that significantly compromises immunoreactivity compared to benzyl-DTPA conjugation [2]. Macrocyclic chelators like DOTA or NOTA, although offering superior kinetic inertness for certain radiometals (e.g., ⁶⁸Ga, ⁹⁰Y), exhibit slower radiolabeling kinetics under mild conditions and can substantially alter the biodistribution and tumor-to-background ratios of the resulting bioconjugate [3]. The specific evidence below quantifies these critical differences.

Quantitative Differentiation Evidence for Bz-DTPA Hydrochloride Versus DTPA Anhydride, DOTA, and NOTA


Preservation of Immunoreactivity by Minimizing Crosslinking in Antibody Conjugation: Bz-DTPA vs DTPA Anhydride

Conjugation of monoclonal antibody 2G3 with DTPA anhydride resulted in extensive intermolecular crosslinking (dimerization) and a significantly greater loss of immunoreactivity compared to conjugation with benzyl isothiocyanate DTPA (Bz-DTPA), despite DTPA anhydride exhibiting faster initial labeling kinetics [1]. Both chelators yielded ¹¹¹In-labeled immunoconjugates with comparable stability against transchelation to transferrin in human plasma over 6 days at 37°C, indicating that the differential advantage lies in the conjugation step rather than the final chelate stability [1].

Radioimmunoconjugate Monoclonal Antibody Labeling Immunoreactivity

Enhanced Tumor Uptake and Reduced Liver Accumulation: Bz-DTPA vs Cyclic Anhydride DTPA in Tumor Xenograft Models

In biodistribution studies using an ¹¹¹In-labeled anti-CEA monoclonal antibody in nude mice bearing human colonic tumor xenografts, Bz-DTPA (ITC-Bz-DTPA) conjugates demonstrated significantly higher tumor uptake and slower blood clearance compared to the cyclic anhydride DTPA (CA-DTPA) conjugate [1]. Specifically, CA-DTPA-conjugated antibody showed lower tumor uptake, faster blood clearance, and higher accretion in the liver than any of the four ITC-Bz-DTPA conjugates tested [1]. Whole-body autoradiography of animals given ⁹⁰Y-labeled antibody further revealed less radioactivity in the bone with ITC-Bz-DTPA-MAb than with CA-DTPA-MAb [1].

Biodistribution Tumor Targeting Radioimmunotherapy

Superior In Vivo Biodistribution of ¹¹¹In-Labeled Conjugates: Octadentate Bz-DTPA vs Heptadentate DTPA

A direct comparison of ¹¹¹In-labeled human EGF (hEGF) conjugated with either heptadentate DTPA or octadentate benzyl-DTPA (Bz-DTPA) in normal NMRI mice revealed that [¹¹¹In]Bz-DTPA-hEGF exhibited a more favorable in vivo distribution profile [1]. The study concluded that substitution of heptadentate DTPA for octadentate Bz-DTPA significantly altered the biodistribution of the indium-labeled hEGF, with [¹¹¹In]Bz-DTPA-hEGF showing improved characteristics for potential anti-glioblastoma applications [1].

Epidermal Growth Factor Glioblastoma Targeting Biodistribution

Exceptional Tumor Uptake in Pancreatic Adenocarcinoma Xenografts: Bz-DTPA Outperforms DOTA and CHX-A″-DTPA

In a comparative study of three chelators conjugated to the antiferritin monoclonal antibody AMB8LK, the Bz-DTPA immunoconjugate demonstrated the highest tumor uptake in human pancreatic adenocarcinoma (CAPAN-1) xenograft-bearing mice. At 3 days post-injection, the ¹¹¹In-labeled Bz-DTPA-AMB8LK achieved a tumor uptake of 20% of the injected dose (%ID), which was superior to both pSCN-Bz-CHX-A″-DTPA and pSCN-Bz-DOTA conjugates [1]. At 5 days, the ⁹⁰Y-labeled Bz-DTPA-AMB8LK maintained 15%ID in the tumor [1]. Additionally, DOTA conjugation decreased immunoreactivity more significantly than DTPA conjugation [1].

Pancreatic Cancer Radioimmunotherapy Tumor Uptake

Water Exchange Kinetics for Macromolecular MRI Contrast Agent Design: Bz-DTPA Diastereomer Differentiation

For [Gd(DTPA-bz-NH₂)(H₂O)]²⁻, the two diastereomers formed upon complexation exhibit water exchange rates (k_ex) that differ by a factor of 2, with measured values of k_ex(298) = (5.7 ± 0.2) × 10⁶ s⁻¹ and (3.1 ± 0.1) × 10⁶ s⁻¹, respectively [1]. While this variance does not affect proton relaxivity for the fast-rotating monomeric complex, it becomes critical when the chelator is conjugated to a slowly rotating macromolecule; under those conditions, the factor-of-2 difference in water exchange rate can lead to 'remarkably different relaxivity' between the diastereomeric conjugates [1]. The isomerization rate constant for [Gd(DTPA-bz-NH₂)(H₂O)]²⁻ is 11.6 ± 0.5 s⁻¹ M⁻¹, which is sufficiently slow to allow isolation and study of pure individual isomers, unlike the faster isomerizing EPTPA analog (k₁ = (3.03 ± 0.07) × 10⁴ s⁻¹ M⁻¹) [1].

MRI Contrast Agent Gadolinium Chelates Relaxivity

Comparative Radiochemical Stability and Biodistribution: ⁶⁸Ga-Labeled DTPA-Bn vs NOTA-Bn and DOTA-Bn RGD Peptides

A systematic comparison of DTPA-Bn-E-[c(RGDfk)]₂, NOTA-Bn-E-[c(RGDfk)]₂, and DOTA-Bn-E-[c(RGDfk)]₂ radiolabeled with ⁶⁸Ga revealed that while tumor uptake at 1 h post-administration was comparable among the three conjugates (DTPA: 3.36 ± 0.49 %ID/g; DOTA: 3.08 ± 1.1 %ID/g; NOTA: 2.78 ± 0.38 %ID/g), the ⁶⁸Ga-DTPA-Bn conjugate exhibited significant metabolic degradation in vivo, whereas ⁶⁸Ga-NOTA-Bn and ⁶⁸Ga-DOTA-Bn showed excellent in vivo stability [1]. Additionally, DTPA-Bn required high-temperature radiolabeling (unlike NOTA-Bn which labeled at room temperature) and demonstrated inferior kinetic rigidity in in vitro stability assays [1].

Gallium-68 PET Imaging RGD Peptide Biodistribution

Optimal Procurement Scenarios for Bz-DTPA Hydrochloride Based on Quantitative Evidence


Radioimmunoconjugate Development Requiring High Immunoreactivity Retention and Superior Tumor Targeting

When conjugating monoclonal antibodies for radioimmunotherapy or imaging with ¹¹¹In or ⁹⁰Y, Bz-DTPA hydrochloride is the preferred chelator over DTPA anhydride or unmodified DTPA. The evidence demonstrates that Bz-DTPA conjugation avoids the intermolecular crosslinking and immunoreactivity loss associated with DTPA anhydride [1], while providing significantly higher tumor uptake and reduced liver/bone accumulation compared to CA-DTPA in colon carcinoma xenograft models [2]. Furthermore, Bz-DTPA conjugates achieve exceptional tumor accumulation (20% ID at 3 days) in pancreatic adenocarcinoma models, outperforming DOTA and CHX-A″-DTPA conjugates [3]. Procurement should prioritize Bz-DTPA hydrochloride when immunoreactivity preservation and high tumor-to-background ratios are critical endpoints.

Development of Macromolecular MRI Contrast Agents Based on Gd(III) Complexes

For researchers synthesizing dendrimer-, polymer-, or protein-based macromolecular Gd(III) MRI contrast agents, Bz-DTPA hydrochloride offers a critical advantage: the two diastereomers formed upon Gd(III) complexation exhibit water exchange rates that differ by a factor of 2 (5.7 × 10⁶ and 3.1 × 10⁶ s⁻¹) [1]. This property becomes relevant when the chelator is conjugated to slowly rotating macromolecules, where water exchange rate becomes the limiting factor for proton relaxivity. The slow isomerization rate (11.6 s⁻¹ M⁻¹) also permits isolation and individual characterization of pure diastereomers, enabling rational relaxivity optimization [1]. Procurement of Bz-DTPA hydrochloride should be prioritized over faster-isomerizing DTPA analogs when macromolecular contrast agent relaxivity tuning is a research objective.

Preclinical Biodistribution Studies of EGF-Receptor Targeted Conjugates

For projects involving epidermal growth factor (EGF) or other growth factor conjugation for targeted imaging or therapy, the octadentate coordination sphere of Bz-DTPA provides a measurable improvement in in vivo biodistribution compared to heptadentate DTPA. Direct comparative evidence in normal mice shows that [¹¹¹In]Bz-DTPA-hEGF exhibits more favorable distribution than [¹¹¹In]DTPA-hEGF [1]. This translates to better image contrast and potentially improved therapeutic payload delivery. Bz-DTPA hydrochloride should be the chelator of choice for EGF-receptor targeting applications, and procurement decisions should be guided by this specific biodistribution advantage over simpler DTPA constructs.

Comparative Chelator Studies Requiring a DTPA-Class Reference Standard

In systematic comparative studies of bifunctional chelators (e.g., comparing DTPA, DOTA, NOTA, or CHX-DTPA derivatives), Bz-DTPA hydrochloride serves as the essential reference standard representing the acyclic DTPA class. The evidence from ⁶⁸Ga-labeling studies [1] and ⁹⁰Y/¹¹¹In antibody conjugates [2] establishes Bz-DTPA as the benchmark against which macrocyclic chelators are compared. Investigators designing such comparative studies must procure high-purity Bz-DTPA hydrochloride to ensure that class-level inferences about DTPA-derivative performance are valid and reproducible. This scenario is particularly relevant for core facilities and radiopharmaceutical research groups that routinely evaluate novel chelator systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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